molecular formula C21H15Cl2N3OS2 B2384994 N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 315696-50-5

N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2384994
CAS RN: 315696-50-5
M. Wt: 460.39
InChI Key: VVEIPZDYAIHNEJ-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C21H15Cl2N3OS2 and its molecular weight is 460.39. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activities

Research conducted by Gangjee et al. (2008) revealed that certain analogues, including compounds structurally related to "N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide," act as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory activity suggests a promising approach for the development of novel anticancer agents, with one compound being identified as the most potent dual inhibitor known to date, highlighting the therapeutic potential of these derivatives (Gangjee et al., 2008).

Antitumor Activity

Another study by Hafez and El-Gazzar (2017) synthesized new derivatives bearing functional groups that demonstrated potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. The study underscores the importance of functional group modification in enhancing the antitumor potential of thieno[2,3-d]pyrimidine derivatives, suggesting their value in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

Spectroscopic Signatures and Molecular Docking

Research by Jenepha Mary et al. (2022) characterized an antiviral active molecule structurally similar to the compound of interest, focusing on its vibrational signatures through Raman and Fourier transform infrared spectroscopy. This study not only provided insight into the stereo-electronic interactions and stability of the molecule but also explored its inhibitory activity against viruses through in-silico docking, showcasing the compound's potential in antiviral research (Jenepha Mary et al., 2022).

Structural Analysis and Crystal Packing

Subasri et al. (2016) reported on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing their folded conformation and intramolecular hydrogen bond stabilizing the structure. Such detailed structural analysis aids in understanding the molecular conformation and interactions critical for the biological activity of these compounds (Subasri et al., 2016).

Nonclassical Antifolate Inhibitors

Gangjee et al. (1996) synthesized novel analogues as potential inhibitors of thymidylate synthase, demonstrating their application as antitumor and antibacterial agents. The study highlighted the significance of the thieno[2,3-d]pyrimidine scaffold in developing nonclassical antifolate inhibitors, with certain analogues showing potent inhibitory activities against various TS and DHFR enzymes (Gangjee et al., 1996).

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3OS2/c1-12-24-20(28-11-18(27)26-19-15(22)8-5-9-16(19)23)14-10-17(29-21(14)25-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEIPZDYAIHNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SCC(=O)NC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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